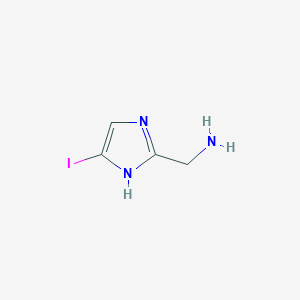![molecular formula C14H17F3N2 B12951975 1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique three-dimensional structure Spirocyclic compounds, such as this one, are known for their rigidity and ability to interact with biological targets in a specific manner
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins . This reaction is carried out under mild conditions, often in the presence of a catalyst such as a transition metal or an organocatalyst . The reaction conditions are optimized to ensure high regio- and stereoselectivity, resulting in the formation of the desired spirocyclic scaffold.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of spirocyclic compounds by utilizing flow reactors and ultrasonic irradiation . This approach not only enhances the yield but also reduces the reaction time and minimizes the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their bioactivity.
Spiro[indoline-3,4’-pyrrolidine]: This compound has a similar core structure but differs in the nature of the spirocyclic ring.
Spiro[indoline-3,4’-pyran]: Another related compound with a different spirocyclic ring, known for its diverse biological activities.
Uniqueness: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This feature distinguishes it from other spirocyclic compounds and contributes to its potential as a drug candidate.
Eigenschaften
Molekularformel |
C14H17F3N2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1'-methyl-7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H17F3N2/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)14(15,16)17/h2-4,18H,5-9H2,1H3 |
InChI-Schlüssel |
IQBKBOOYGAEIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
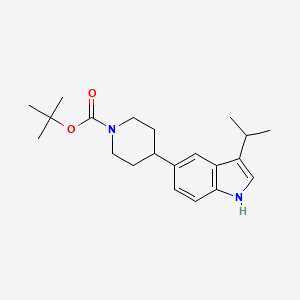
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
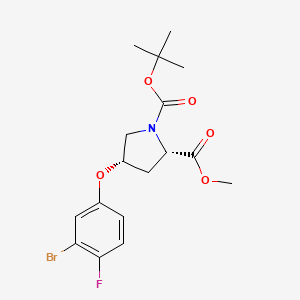
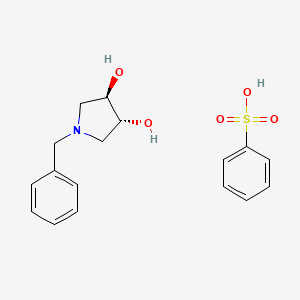

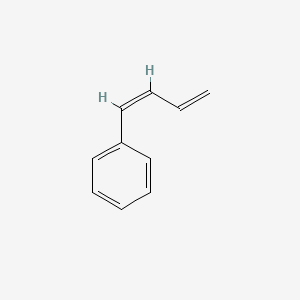
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
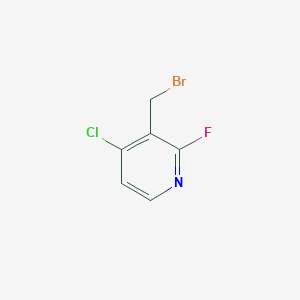

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
